An In-depth Technical Guide to 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine: A Cornerstone Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine: A Cornerstone Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
In the landscape of contemporary medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged structure." Its bioisosteric relationship to indole allows it to mimic the natural purine core of ATP, making it an exceptional hinge-binding motif for a multitude of protein kinases.[1][2] The strategic functionalization of this core is paramount in the development of targeted therapeutics. This guide focuses on a key derivative, 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1190321-63-1), a versatile intermediate whose specific substitution pattern offers a powerful platform for generating libraries of potent and selective kinase inhibitors. The 5-bromo position serves as a crucial synthetic handle for introducing molecular diversity via cross-coupling reactions, while the 6-methoxy group can modulate solubility and engage in specific hydrogen bond interactions within the ATP-binding pocket of target kinases.[3][4] This document provides an in-depth technical overview of its synthesis, properties, reactivity, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
While comprehensive experimental data for 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is not extensively published, its properties can be reliably inferred from its parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. The introduction of a methoxy group at the C6 position is expected to increase polarity and potentially influence its melting point and solubility profile.
| Property | Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Predicted Impact for 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine |
| CAS Number | 183208-35-7[5] | 1190321-63-1 |
| Molecular Formula | C₇H₅BrN₂[6] | C₈H₇BrN₂O |
| Molecular Weight | 197.04 g/mol [6] | 227.06 g/mol |
| Appearance | White to yellow powder/crystal[7] | Expected to be a crystalline solid |
| Melting Point | 178-181 °C[8] | Likely to be in a similar or slightly higher range |
| Solubility | Soluble in polar organic solvents like DMF, DMSO | Methoxy group may slightly enhance solubility in polar solvents |
| Crystal Structure | Monoclinic, P2₁/c[6] | N/A |
Proposed Synthesis and Mechanistic Rationale
A plausible and efficient route starts from a substituted 2-aminopyridine, proceeding through a modified Leimgruber-Batcho indole synthesis.
Figure 1: Proposed synthetic pathway for 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol (Proposed)
Step 1: Synthesis of the Enamine Intermediate
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To a solution of the starting material, 2-amino-5-bromo-3-methyl-6-methoxypyridine, in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture, typically between 80-120 °C, for several hours until the starting material is consumed (monitored by TLC or LC-MS). The DMF-DMA reacts with the 2-amino group and the adjacent methyl group to form a reactive enamine intermediate.[9]
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine can often be used in the next step without further purification.
Causality: The Leimgruber-Batcho approach is highly effective for constructing the pyrrole ring of azaindoles. The use of DMF-DMA provides the necessary one-carbon unit that will become C2 of the pyrrole ring, while the inherent reactivity of the ortho-methyl and amino groups on the pyridine ring drives the formation of the enamine.
Step 2: Reductive Cyclization to form the 7-Azaindole Core
-
Dissolve the crude enamine intermediate from Step 1 in a suitable solvent, such as methanol or ethanol.
-
Add a reduction catalyst, most commonly Raney Nickel.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
The reaction is typically complete within a few hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.
Causality: The reductive cyclization of the nitro group (in the classic Leimgruber-Batcho) or a related functional group in the enamine intermediate is the key ring-closing step. Raney Nickel under a hydrogen atmosphere is a standard and effective method for this transformation, providing a clean conversion to the desired bicyclic aromatic system.
Spectroscopic Characterization (Predicted)
Predicting the NMR spectra is crucial for reaction monitoring and product verification. The following predictions are based on documented spectra of structurally similar 7-azaindole derivatives.[11]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale / Comparison |
| ¹H NMR | ~11.5-12.5 | br s | - | N1-H | The pyrrole N-H proton in 7-azaindoles is typically a broad singlet in this downfield region. |
| ~8.1-8.3 | s | - | C4-H | The C4 proton is a singlet and is expected to be deshielded. In 5-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, this proton appears around 8.2 ppm. | |
| ~7.4-7.6 | d | ~2-3 | C2-H | Coupled to the C3 proton. | |
| ~6.4-6.6 | d | ~2-3 | C3-H | Coupled to the C2 proton. | |
| ~4.0-4.2 | s | - | -OCH ₃ | Typical chemical shift for an aromatic methoxy group. | |
| ¹³C NMR | ~155-160 | - | - | C 6-OCH₃ | Carbon bearing the electron-donating methoxy group. |
| ~148-152 | - | - | C 7a | Bridgehead carbon. | |
| ~128-132 | - | - | C 4 | Aromatic CH. | |
| ~125-128 | - | - | C 2 | Aromatic CH. | |
| ~115-120 | - | - | C 4a | Bridgehead carbon. | |
| ~100-105 | - | - | C 3 | Aromatic CH. | |
| ~95-100 | - | - | C 5-Br | Carbon bearing the bromine atom, shifted upfield due to the heavy atom effect. | |
| ~55-60 | - | - | -OC H₃ | Methoxy carbon. |
Reactivity and Key Chemical Transformations
The synthetic utility of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine lies in the distinct reactivity of its functional groups. The 5-bromo substituent is the primary site for introducing molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions
The C5-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal substrate for a variety of cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[4][12] This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino substituents at this position, which is a common strategy in the synthesis of kinase inhibitors.
Figure 2: Representative Suzuki-Miyaura cross-coupling reaction at the C5 position.
Self-Validating Protocol: A typical Suzuki coupling protocol would involve degassing a mixture of the 5-bromo-7-azaindole, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent system like dioxane/water or DME. The reaction is heated (typically 80-100 °C) until completion. The predictable and high-yielding nature of this reaction makes it a cornerstone of library synthesis.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The 5-bromo-7-azaindole core is a well-validated pharmacophore in numerous kinase inhibitors. The bromine atom often serves as a late-stage diversification handle in the synthesis of drug candidates.
-
BRAF Inhibitors : The anticancer drug Vemurafenib (PLX4032) features a 7-azaindole core. Many synthetic routes and analog development programs utilize 5-bromo-7-azaindole as a key starting material to build the complex side chains required for potent inhibition of the BRAFV600E mutant protein.[9][13][14] The 6-methoxy substituent on the target molecule of this guide could be explored to probe additional interactions in the ATP binding site or to fine-tune the physicochemical properties of Vemurafenib analogs.
-
DYRK1A Inhibitors : Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a target for neurodegenerative diseases and certain cancers. Published synthetic routes for 3,5-diarylated 7-azaindole inhibitors of DYRK1A explicitly start from 5-bromo-7-azaindole, using sequential Suzuki couplings to build the final molecule.[4]
-
Other Kinase Targets : The versatility of the 5-bromo-7-azaindole scaffold has been leveraged to develop inhibitors for a wide range of other kinases, including Janus Kinase 3 (JAK3), Anaplastic Lymphoma Kinase (ALK), and c-Met.[4][15] In all these cases, the 5-position is a key point of attachment for moieties that confer potency and selectivity.
Conclusion
5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine stands as a strategically designed and highly valuable intermediate for drug discovery. Its 7-azaindole core provides the essential hinge-binding interactions for kinase inhibition, while the orthogonal reactivity of the 5-bromo and 6-methoxy groups allows for systematic exploration of structure-activity relationships. This guide has outlined its probable synthesis, predicted properties, and established reactivity, providing a comprehensive technical resource for scientists engaged in the design and synthesis of next-generation targeted therapies.
References
-
Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. MDPI. [Link]
-
Design and synthesis of novel fluorescently labeled analogs of vemurafenib targeting MKK4. National Institutes of Health. [Link]
-
Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. CiteDrive. [Link]
-
Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. PMC. [Link]
-
Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
-
Synthetic process of 5-bromo-7-azaindole. Eureka | Patsnap. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
5-Bromo-7-azaindole. Chem-Impex. [Link]
-
7-Methoxy-6-azaindole. Chem-Impex. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. FDER | UNR. [Link]
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. Oakwood Chemical. [Link]
-
Surprising selectivity in the transformation of dimethoxy azaindoles. ElectronicsAndBooks. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC. [Link]
-
SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS. Googleapis. [Link]
-
Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. PubChem. [Link]
-
Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000022). Human Metabolome Database. [Link]
-
Metabolite Fingerprinting Based on 1 H-NMR Spectroscopy and Liquid Chromatography for the Authentication of Herbal Products. MDPI. [Link]
-
1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0059810). Human Metabolome Database. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000193). Human Metabolome Database. [Link]
Sources
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 183208-35-7|5-Bromo-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-Bromo-1H-pyrrolo[2,3-b]pyridine [oakwoodchemical.com]
- 9. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 10. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 11. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog | MDPI [mdpi.com]
- 14. Design and synthesis of novel fluorescently labeled analogs of vemurafenib targeting MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
